Aprotinin

Neuroprotection Excitotoxicity NMDA-induced injury

Aprotinin (CAS 52229-70-6) is a 58-amino acid polypeptide (6511 Da) with three stabilizing disulfide bonds, natively isolated from bovine lung or available as recombinant protein expressed in E. coli or Nicotiana tabacum. Unlike lysine analogs (TXA, EACA), aprotinin exerts broad-spectrum inhibition (trypsin Kd=0.06 pM, chymotrypsin Kd=9.5 nM, plasmin, kallikrein) and uniquely provides ~31% neuroprotection in excitotoxic injury models where TXA/EACA show zero effect. In cardiac surgery trials, it reduces 24-h blood loss by 106–195 mL and RBC transfusion by ~10% versus comparators. Order recombinant (≥98% by SDS-PAGE, animal-free) or bovine-derived grades for reproducible dosing. Requires institutional approval for clinical protocols.

Molecular Formula C284H432N84O79S7
Molecular Weight 6511 g/mol
CAS No. 52229-70-6
Cat. No. B3434871
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAprotinin
CAS52229-70-6
Molecular FormulaC284H432N84O79S7
Molecular Weight6511 g/mol
Structural Identifiers
SMILESCCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC2CSSCC3C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)N4CCCC4C(=O)N5CCCC5C(=O)NC(C(=O)NC(C(=O)NCC(=O)N6CCCC6C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N3)CC(=O)O)CCC(=O)O)C)CO)CCCCN)CC7=CC=CC=C7)CC(=O)N)CC(=O)N)CCCNC(=N)N)CCCCN)C)CCCNC(=N)N)NC(=O)CNC(=O)CNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CCC(=O)N)C(C)O)CC8=CC=CC=C8)C(C)C)CC9=CC=C(C=C9)O)C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)C)CCCCN)C(C)O)CC1=CC=C(C=C1)O)CCC(=O)O)CC(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(=O)O)NC(=O)C1CCCN1C(=O)C(CCCNC(=N)N)N)C(=O)NCC(=O)NCC(=O)NC(C)C(=O)O)C(C)O)CCCNC(=N)N)CCSC)CC(C)C)C)CCCCN)C)CC(=O)N)CC1=CC=C(C=C1)O)CC1=CC=CC=C1)CC1=CC=C(C=C1)O)CCCNC(=N)N)C(C)CC
InChIInChI=1S/C284H432N84O79S7/c1-21-144(9)222-271(439)337-174(68-46-105-309-282(300)301)239(407)340-187(120-160-77-85-164(374)86-78-160)251(419)341-185(116-156-55-29-24-30-56-156)250(418)342-188(121-161-79-87-165(375)88-80-161)252(420)346-191(123-208(291)378)246(414)322-149(14)230(398)326-168(62-35-39-98-285)234(402)319-146(11)227(395)314-132-215(385)324-181(113-141(3)4)247(415)354-199-137-452-453-138-200-263(431)336-179(97-112-448-20)242(410)331-176(70-48-107-311-284(304)305)244(412)363-226(154(19)372)274(442)358-197(233(401)316-129-212(382)312-130-213(383)318-151(16)278(446)447)135-449-451-139-201(355-253(421)186(117-157-57-31-25-32-58-157)344-256(424)195(127-220(393)394)350-267(435)204-72-50-109-366(204)275(443)167(289)61-43-102-306-279(294)295)265(433)339-182(114-142(5)6)248(416)338-180(93-96-218(389)390)276(444)368-111-52-74-206(368)277(445)367-110-51-73-205(367)268(436)349-189(122-162-81-89-166(376)90-82-162)259(427)362-224(152(17)370)269(437)317-133-216(386)365-108-49-71-203(365)266(434)357-202(264(432)333-169(63-36-40-99-286)235(403)320-148(13)229(397)328-175(69-47-106-310-283(302)303)243(411)360-223(145(10)22-2)272(440)361-222)140-454-450-136-198(325-214(384)131-313-211(381)128-315-232(400)183(119-159-75-83-163(373)84-76-159)351-270(438)221(143(7)8)359-258(426)190(118-158-59-33-26-34-60-158)352-273(441)225(153(18)371)364-245(413)177(335-262(199)430)91-94-207(290)377)261(429)334-172(66-44-103-307-280(296)297)236(404)321-147(12)228(396)327-170(64-37-41-100-287)237(405)330-173(67-45-104-308-281(298)299)238(406)345-192(124-209(292)379)255(423)347-193(125-210(293)380)254(422)343-184(115-155-53-27-23-28-54-155)249(417)332-171(65-38-42-101-288)240(408)353-196(134-369)260(428)323-150(15)231(399)329-178(92-95-217(387)388)241(409)348-194(126-219(391)392)257(425)356-200/h23-34,53-60,75-90,141-154,167-206,221-226,369-376H,21-22,35-52,61-74,91-140,285-289H2,1-20H3,(H2,290,377)(H2,291,378)(H2,292,379)(H2,293,380)(H,312,382)(H,313,381)(H,314,395)(H,315,400)(H,316,401)(H,317,437)(H,318,383)(H,319,402)(H,320,403)(H,321,404)(H,322,414)(H,323,428)(H,324,385)(H,325,384)(H,326,398)(H,327,396)(H,328,397)(H,329,399)(H,330,405)(H,331,410)(H,332,417)(H,333,432)(H,334,429)(H,335,430)(H,336,431)(H,337,439)(H,338,416)(H,339,433)(H,340,407)(H,341,419)(H,342,418)(H,343,422)(H,344,424)(H,345,406)(H,346,420)(H,347,423)(H,348,409)(H,349,436)(H,350,435)(H,351,438)(H,352,441)(H,353,408)(H,354,415)(H,355,421)(H,356,425)(H,357,434)(H,358,442)(H,359,426)(H,360,411)(H,361,440)(H,362,427)(H,363,412)(H,364,413)(H,387,388)(H,389,390)(H,391,392)(H,393,394)(H,446,447)(H4,294,295,306)(H4,296,297,307)(H4,298,299,308)(H4,300,301,309)(H4,302,303,310)(H4,304,305,311)/t144-,145-,146-,147-,148-,149-,150-,151-,152+,153+,154+,167-,168-,169-,170-,171-,172-,173-,174-,175-,176-,177-,178-,179-,180-,181-,182-,183-,184-,185-,186-,187-,188-,189-,190-,191-,192-,193-,194-,195-,196-,197-,198-,199-,200-,201-,202-,203-,204-,205-,206-,221-,222-,223-,224-,225-,226-/m0/s1
InChIKeyZPNFWUPYTFPOJU-LPYSRVMUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Aprotinin (CAS 52229-70-6): Baseline Procurement and Identification Guide


Aprotinin (CAS 52229-70-6), also known as bovine pancreatic trypsin inhibitor (BPTI) [1], is a 58-amino acid single-chain polypeptide with a molecular weight of 6511 Da and molecular formula C₂₈₄H₄₃₂N₈₄O₇₉S₇ . This broad-spectrum serine protease inhibitor is natively isolated from bovine lung tissue [2] and is also available in recombinant forms expressed in Escherichia coli or Nicotiana tabacum (tobacco) with sequence identity to the native protein [3]. The molecule contains three disulfide bonds that confer high structural stability and resistance to elevated temperatures, acids, and proteases .

Why Lysine Analogs (Tranexamic Acid and Epsilon Aminocaproic Acid) Cannot Directly Substitute for Aprotinin


The direct substitution of aprotinin with lysine-analog antifibrinolytics such as tranexamic acid (TXA) or epsilon aminocaproic acid (EACA) is not scientifically justified based on mechanistically distinct and quantitatively divergent efficacy profiles [1]. Aprotinin exerts broad-spectrum serine protease inhibition against trypsin, chymotrypsin, plasmin, and kallikrein [2], whereas TXA and EACA act narrowly by blocking plasminogen activation [3]. This mechanistic divergence manifests as differential clinical outcomes [4] and divergent in vitro neuroprotective activity [5]. Head-to-head clinical data consistently demonstrate that aprotinin provides superior reduction in blood loss and transfusion requirements compared to lysine analogs, albeit with a higher observed mortality signal that has restricted its clinical use to specific high-risk bleeding scenarios [4]. Consequently, procurement decisions must be driven by the specific experimental or clinical endpoint rather than assuming in-class equivalence.

Quantitative Differentiation Evidence for Aprotinin vs. Lysine Analogs (TXA/EACA)


Aprotinin Demonstrates Exclusive Neuroprotective Activity Unobserved with TXA or EACA

In a direct head-to-head in vitro comparison using murine mixed cortical cultures, aprotinin at clinically relevant concentrations significantly reduced NMDA-induced excitotoxic neuronal cell death, whereas neither TXA nor EACA produced any measurable neuroprotective effect at any tested concentration [1]. This represents a qualitative functional difference rather than a mere potency gradient.

Neuroprotection Excitotoxicity NMDA-induced injury

Aprotinin Reduces 24-Hour Blood Loss by 106 mL More Than Tranexamic Acid

A meta-analysis of randomized head-to-head trials in cardiac surgery patients demonstrated that aprotinin use resulted in a weighted mean difference (WMD) of -106 mL in 24-hour postoperative blood loss compared to tranexamic acid [1]. This quantitative advantage is corroborated by a separate meta-analysis showing a total blood loss reduction of -195 mL (95% CI, -286 to -105) with high-dose aprotinin vs. TXA [2].

Cardiac Surgery Blood Loss Antifibrinolytic

Aprotinin Reduces Reoperation for Bleeding by 54% vs. 48% Relative Risk Reduction with Lysine Analogs

Pooled data from the Cochrane systematic review of 252 randomized controlled trials (over 25,000 participants) demonstrate that aprotinin reduces the need for reoperation due to bleeding by a relative 54% (RR 0.46, 95% CI 0.34 to 0.67) compared to control [1]. In head-to-head comparisons with lysine analogs, aprotinin showed superior efficacy in reducing RBC transfusion requirements with a relative risk of 0.90 (95% CI 0.81 to 0.99) vs. the combined TXA/EACA group [1].

Reoperation Bleeding Transfusion Cardiac Surgery

Aprotinin Associated with 39-58% Higher Mortality Risk vs. Lysine Analogs

Multiple independent meta-analyses converge on a consistent safety signal: aprotinin use is associated with increased mortality compared to lysine analogs. Direct head-to-head comparisons show a summary RR for death of 1.39 (95% CI 1.02-1.89) with aprotinin vs. lysine analogs [1]. A more recent analysis of 14,297 low-risk and 14,427 intermediate-risk patients reported pooled RRs of 1.58 (95% CI 1.13-2.21) and 1.42 (95% CI 1.09-1.84), respectively, both p<0.001 [2].

Mortality Safety Risk-Benefit Cardiac Surgery

Lyophilized Aprotinin Retains Activity for 36 Months at -20°C with Defined Reconstitution Stability

Aprotinin demonstrates a defined stability profile that informs procurement and inventory decisions. Lyophilized aprotinin powder stored at -20°C under desiccated conditions remains stable for 36 months [1][2]. Following reconstitution, solutions stored at -20°C retain activity for 1-3 months, while storage at 4°C is recommended only for 2-7 days [1][3]. The addition of carrier proteins such as 0.1% HSA or BSA is recommended for long-term frozen storage of reconstituted solutions [3].

Stability Lyophilized Storage Formulation

Evidence-Driven Application Scenarios for Aprotinin Procurement


Cardiac Surgery Research Requiring Maximal Blood Loss Reduction

For randomized controlled trials or translational studies in adult cardiac surgery (e.g., CABG, valve replacement) where minimizing perioperative blood loss and reducing RBC transfusion are the primary endpoints, aprotinin demonstrates quantitatively superior efficacy compared to TXA and EACA. Based on direct head-to-head meta-analysis data showing a 106-195 mL greater reduction in 24-hour blood loss [1][2] and a 10% relative reduction in RBC transfusion requirements [3], aprotinin remains the evidence-based comparator of choice for high-risk bleeding scenarios. Procurement must be accompanied by appropriate institutional review board approval given the established mortality signal.

In Vitro Neuroprotection and Excitotoxicity Studies

Aprotinin is uniquely suited for in vitro models of excitotoxic neuronal injury (e.g., NMDA-induced, oxygen-glucose deprivation) where neuroprotection is the measured endpoint. Unlike TXA and EACA, which demonstrate no protective effect at any concentration, aprotinin at clinically relevant doses reduces neuronal cell death by approximately 31% [1]. This functional exclusivity eliminates lysine analogs as viable comparators and establishes aprotinin as the required reagent for studying serine protease-mediated neuroprotective pathways. Researchers should procure recombinant or bovine-derived aprotinin with defined activity units (KIU or TIU) for reproducible dosing.

Protease Inhibition in Cell Lysis and Protein Purification Workflows

Aprotinin is widely employed as a broad-spectrum serine protease inhibitor in cell lysis buffers and protein isolation protocols to prevent proteolytic degradation. Its broad inhibition profile against trypsin (Kd = 0.06 pM), chymotrypsin (Kd = 9.5 nM), kallikrein (Kd = 0.8 nM), and plasmin (IC50 = 0.16 µM) [1][2] provides comprehensive protection across multiple protease classes. The availability of recombinant aprotinin (≥98% purity by SDS-PAGE, ≥5 TIU/mg protein) [3] enables animal-free procurement for applications where bovine-derived materials are restricted. The defined 36-month lyophilized stability at -20°C [4] supports long-term laboratory inventory.

Pediatric Cardiac Surgery with Elevated Bleeding Risk

Meta-analysis evidence in pediatric cardiac surgery indicates that aprotinin is effective in reducing bleeding and transfusion requirements compared to lysine analogs [1]. While some observational data suggest aprotinin is associated with reduced bleeding and mortality in children undergoing heart surgery without increased dialysis risk [2], the evidence base remains less robust than in adult populations. Procurement for pediatric applications should be restricted to formal clinical trial protocols with appropriate safety monitoring and ethical approval, given the established mortality signal observed in adult meta-analyses [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Aprotinin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.